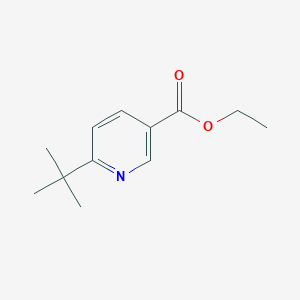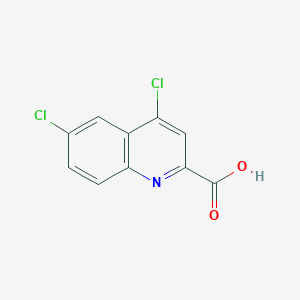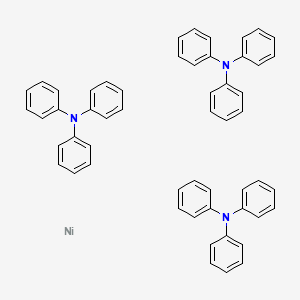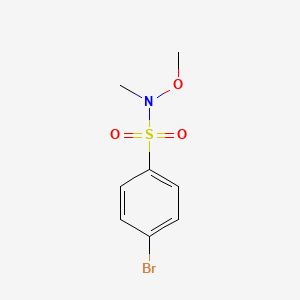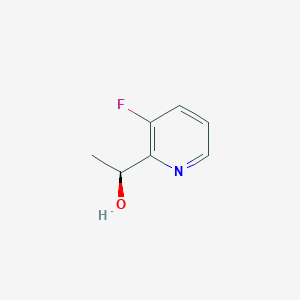
(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol
Descripción general
Descripción
(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, also known as FPE, is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol1. It has received increasing attention in scientific research due to its diverse applications in various fields1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol. However, the development of new synthesis platforms for rapid drug synthesis and testing is a topic of ongoing research2.Molecular Structure Analysis
The molecular structure of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol is defined by its molecular formula, C7H8FNO1. This compound consists of a pyridine ring with a fluoro group at the 3-position and an ethanol group at the 1-position1.
Chemical Reactions Analysis
Specific chemical reactions involving (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol are not available in the retrieved data. Further research may be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol are not detailed in the retrieved data. Typically, this would include properties such as melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Protective Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, closely related to (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, has been identified as an effective protecting group for methacrylic acid. It can be selectively removed post-polymerization, either chemically under alkaline conditions or thermally at or above 110°C, while remaining stable under acidic conditions. This property makes it a promising tool in polymer chemistry (Elladiou & Patrickios, 2012).
X-Ray Crystallography of Derivatives
Research involving X-ray crystallography of derivatives of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol has provided insights into molecular structures. For instance, the crystallization of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol in the monoclinic system was documented, revealing intermolecular hydrogen bonds and the formation of a trans double bond in related compounds (Percino et al., 2008).
Synthesis of Beta3-Adrenergic Receptor Agonists
(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol analogues have been synthesized for use in beta3-adrenergic receptor agonists. These compounds are important for developing treatments targeting these receptors (Perrone et al., 2006).
Chemosensor Development
A chemosensor incorporating a derivative of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol was synthesized for detecting Zn2+ ions in living cells and aqueous solutions. This sensor showed significant fluorescence enhancement in the presence of Zn2+, demonstrating its potential for practical applications in biological and environmental monitoring (Park et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as the 1-(p-fluorophenyl)-2-(2′-pyridyl)ethanol, offer insights into the chemical properties and potential applications of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol in various fields, including pharmaceuticals and materials science (Percino et al., 2007).
Magnetic Properties of Manganese Complexes
Studies on the magnetic properties of trinuclear oxo-centered manganese complexes, using derivatives of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, contribute to the understanding of mixed-valence complexes and their potential applications in magnetic materials and catalysis (Ribas et al., 1997).
Safety And Hazards
The safety and hazards associated with (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol are not specified in the retrieved data. It’s important to handle all chemical compounds with appropriate safety measures, and to refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information.
Direcciones Futuras
The future directions of research involving (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol are not specified in the retrieved data. However, given its increasing attention in scientific research1, it’s likely that future studies will continue to explore its potential applications in various fields.
Please note that this analysis is based on the information available from the retrieved data and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or resources.
Propiedades
IUPAC Name |
(1S)-1-(3-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJHLSFAQVXJE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




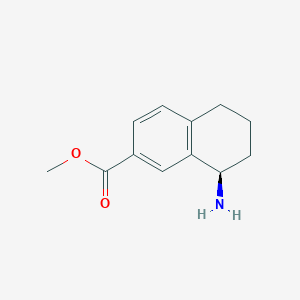


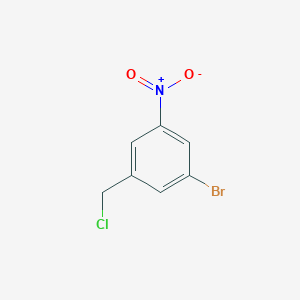
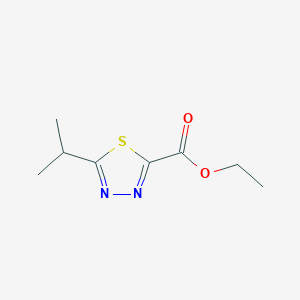
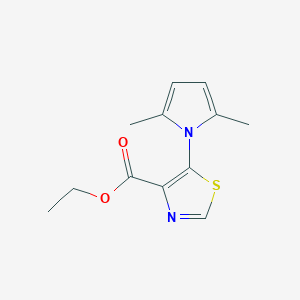

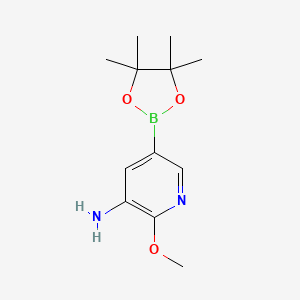
![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)
